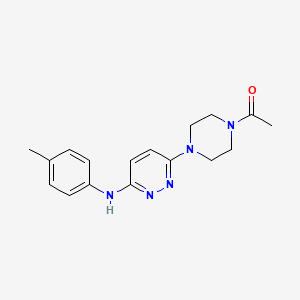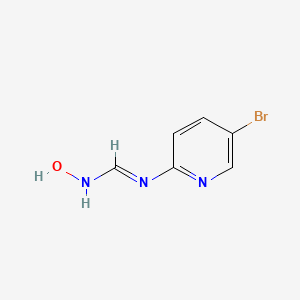
(E)-N-(5-溴吡啶-2-基)-N'-羟基甲脒
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-N-(5-Bromopyridin-2-YL)-N’-hydroxymethanimidamide is an organic compound belonging to the class of amidines. It features a pyridyl ring, which is a six-membered aromatic ring containing nitrogen, substituted with a bromine atom at position 2. The amidine group consists of a central carbon atom connected to two nitrogens, one with a hydroxyl group and the other bonded to the pyridyl ring through a double bond in the E configuration.
科学研究应用
(E)-N-(5-Bromopyridin-2-YL)-N’-hydroxymethanimidamide is primarily used in scientific research due to its unique structural properties. It is employed in the study of:
Chemical Reactions: Investigating the reactivity of amidine compounds and their derivatives.
Biological Studies: Exploring potential biological activities and interactions with biomolecules.
Material Science: Developing new materials with specific electronic or optical properties.
作用机制
Mode of Action
It is known that the compound contains a pyridyl ring, which is a six-membered aromatic ring with nitrogen, substituted with a bromine atom at position 2. Attached to the pyridyl ring is an amidine group, which consists of a central carbon atom connected to two nitrogens, one with a hydroxyl group (OH) and the other bonded to the pyridyl ring through a double bond (E configuration). These structural features might influence the compound’s interactions with its targets.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(5-Bromopyridin-2-YL)-N’-hydroxymethanimidamide typically involves the reaction of 5-bromopyridine-2-carboxaldehyde with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an intermediate oxime, which is then converted to the desired amidine compound.
-
Step 1: Formation of Oxime
Reagents: 5-bromopyridine-2-carboxaldehyde, hydroxylamine hydrochloride
Conditions: Basic medium (e.g., sodium hydroxide), solvent (e.g., ethanol)
Reaction: [ \text{5-bromopyridine-2-carboxaldehyde} + \text{hydroxylamine hydrochloride} \rightarrow \text{oxime} ]
-
Step 2: Conversion to Amidine
Reagents: Oxime, ammonium chloride
Conditions: Acidic medium (e.g., hydrochloric acid), solvent (e.g., ethanol)
Reaction: [ \text{oxime} + \text{ammonium chloride} \rightarrow \text{(E)-N-(5-Bromopyridin-2-YL)-N’-hydroxymethanimidamide} ]
Industrial Production Methods
the synthesis can be scaled up by optimizing reaction conditions and using continuous flow reactors to enhance yield and purity.
化学反应分析
Types of Reactions
Hydrolysis: The amidine group is susceptible to hydrolysis under acidic or basic conditions, leading to the breakdown of the carbon-nitrogen bonds.
Nucleophilic Addition: The carbon-nitrogen double bond within the amidine functionality can react with nucleophiles, depending on the reaction conditions.
Common Reagents and Conditions
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions
Nucleophilic Addition: Nucleophiles such as amines or thiols under mild conditions
Major Products
Hydrolysis: Yields corresponding carboxylic acids and amines
Nucleophilic Addition: Forms substituted amidines or imines
相似化合物的比较
Similar Compounds
(E)-1-(((5-bromopyridin-2-yl)imino)methyl)-6-nitronaphthalen-2-ol: Contains a similar pyridyl ring with a bromine substitution but differs in the additional nitronaphthalen-2-ol moiety.
5-bromopyridine-2-carboxaldehyde: A precursor in the synthesis of (E)-N-(5-Bromopyridin-2-YL)-N’-hydroxymethanimidamide.
Uniqueness
(E)-N-(5-Bromopyridin-2-YL)-N’-hydroxymethanimidamide is unique due to its specific amidine structure and the E configuration of the double bond, which may confer distinct reactivity and biological activity compared to other similar compounds.
属性
IUPAC Name |
N'-(5-bromopyridin-2-yl)-N-hydroxymethanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrN3O/c7-5-1-2-6(8-3-5)9-4-10-11/h1-4,11H,(H,8,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUIRVDIKMORUFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)N=CNO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-(4-{[(6-Methylpyrimidin-4-yl)oxy]methyl}piperidine-1-carbonyl)indolizine](/img/structure/B2490933.png)
![2-{[(5-Chloropyridin-2-yl)oxy]methyl}-4-methylmorpholine](/img/structure/B2490934.png)
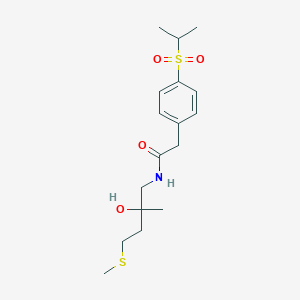
![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-fluoro-2-methylbenzenesulfonamide](/img/structure/B2490937.png)
![N-(3,4-dimethoxyphenyl)-1-[(3-fluorophenyl)methyl]-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2490939.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-4-(thiophen-2-yl)-2,3-dihydrobenzo[b][1,4]thiazepine](/img/structure/B2490940.png)
![N'-(2,5-difluorophenyl)-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]ethanediamide](/img/structure/B2490941.png)
![ethyl [4-chloro-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate](/img/structure/B2490942.png)
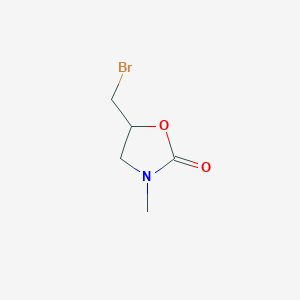
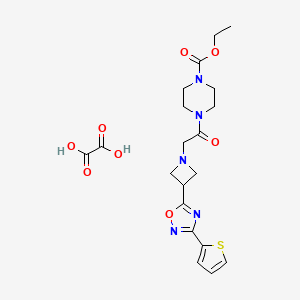
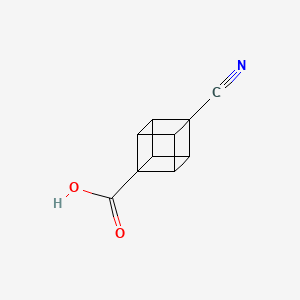
![2-[4-(3-Oxobutyl)phenoxy]acetic acid](/img/structure/B2490951.png)
![N-[4-(1,3-benzoxazol-2-yl)phenyl]-1,2-oxazole-5-carboxamide](/img/structure/B2490953.png)
